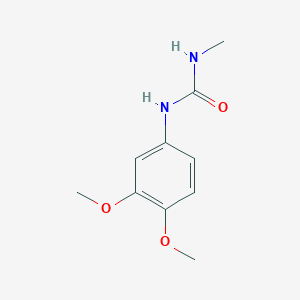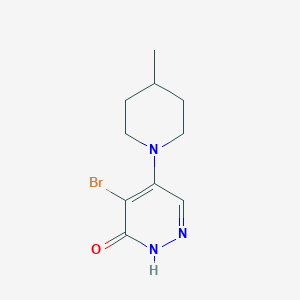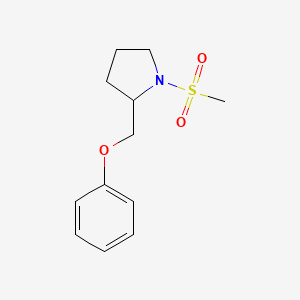
N-(3-chloro-4-methylphenyl)-N-methylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-N-methylpyridine-3-sulfonamide, commonly known as CMS121, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMS121 is a small molecule that acts as a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGlu2), which is a G protein-coupled receptor that plays a crucial role in regulating glutamate neurotransmission in the central nervous system.
Mécanisme D'action
The mechanism of action of CMS121 involves its binding to the allosteric site of the N-(3-chloro-4-methylphenyl)-N-methylpyridine-3-sulfonamide receptor, which enhances the receptor's activity and increases the release of glutamate in the brain. This, in turn, leads to the activation of downstream signaling pathways that regulate neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMS121 are primarily mediated by its positive allosteric modulation of this compound. The compound has been shown to increase the release of glutamate in the brain, which can enhance synaptic plasticity and improve cognitive function. Additionally, CMS121 has been shown to have anxiolytic and antidepressant effects in preclinical studies, suggesting that it may be useful in the treatment of these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMS121 for lab experiments is its selectivity for the N-(3-chloro-4-methylphenyl)-N-methylpyridine-3-sulfonamide receptor, which allows for more precise manipulation of glutamate neurotransmission. Additionally, the compound's positive allosteric modulation of the receptor is reversible, which provides greater control over its effects. However, the complex synthesis of CMS121 and its limited solubility in water can pose challenges for lab experiments.
Orientations Futures
There are several potential future directions for research on CMS121. One area of interest is the development of more potent and selective positive allosteric modulators of N-(3-chloro-4-methylphenyl)-N-methylpyridine-3-sulfonamide, which could have greater therapeutic potential for neuropsychiatric disorders. Additionally, the use of CMS121 in combination with other drugs or therapies could enhance its effects and provide new treatment options. Finally, further research is needed to fully understand the mechanisms underlying the compound's anxiolytic and antidepressant effects, which could lead to the development of new treatments for these disorders.
Méthodes De Synthèse
The synthesis of CMS121 involves a multi-step process that begins with the reaction of 3-chloro-4-methylphenylamine with methyl pyridine-3-sulfonamide. The resulting intermediate is then subjected to a series of chemical reactions, including N-methylation and chlorination, to yield the final product. The synthesis of CMS121 is a complex process that requires specialized knowledge and expertise in organic chemistry.
Applications De Recherche Scientifique
CMS121 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including anxiety, depression, and schizophrenia. The compound's positive allosteric modulation of N-(3-chloro-4-methylphenyl)-N-methylpyridine-3-sulfonamide has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a promising candidate for the development of new treatments for these disorders.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-10-5-6-11(8-13(10)14)16(2)19(17,18)12-4-3-7-15-9-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJOCYQDZUMMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-methoxy-phenyl)-acetamide](/img/structure/B7596006.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7596013.png)
![2-{4-allyl-5-[(3,4-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B7596029.png)

![[2-(4-Tert-butylanilino)-2-oxoethyl] 2-(4-nitrophenyl)sulfanylacetate](/img/structure/B7596036.png)



![10-Oxa-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B7596064.png)



![3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7596105.png)
![N-(2-methoxyethyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide](/img/structure/B7596111.png)